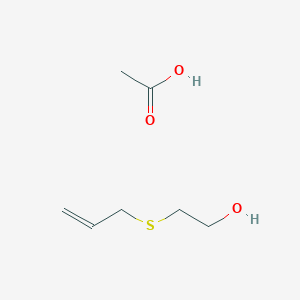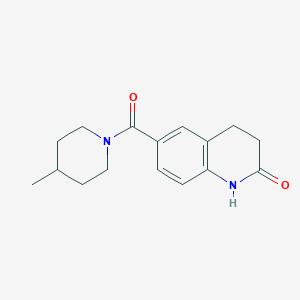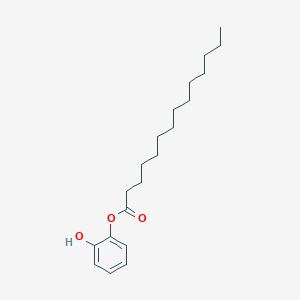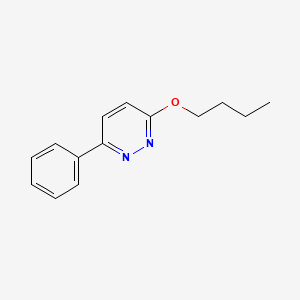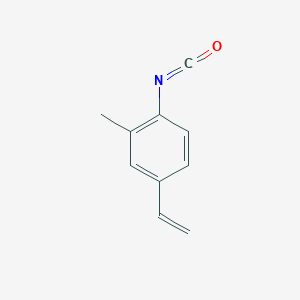
4-Ethenyl-1-isocyanato-2-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethenyl-1-isocyanato-2-methylbenzene is an organic compound with the molecular formula C10H9NO It is a derivative of benzene, characterized by the presence of an ethenyl group, an isocyanate group, and a methyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenyl-1-isocyanato-2-methylbenzene typically involves the following steps:
Starting Material: The synthesis begins with 2-methylbenzene (toluene).
Introduction of the Ethenyl Group: The ethenyl group can be introduced through a Friedel-Crafts alkylation reaction using ethenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Introduction of the Isocyanate Group: The isocyanate group can be introduced by reacting the intermediate product with phosgene (COCl2) in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions as described above but optimized for efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethenyl-1-isocyanato-2-methylbenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The isocyanate group can undergo nucleophilic substitution reactions with nucleophiles such as amines and alcohols, forming ureas and carbamates, respectively.
Polymerization: The ethenyl group can undergo polymerization reactions, forming polymers with various properties depending on the polymerization conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and water.
Polymerization: Catalysts such as free radical initiators (e.g., benzoyl peroxide) or coordination catalysts (e.g., Ziegler-Natta catalysts).
Major Products Formed
Electrophilic Aromatic Substitution: Substituted benzene derivatives such as nitrobenzene, sulfonated benzene, and halogenated benzene.
Nucleophilic Substitution: Ureas, carbamates, and other derivatives.
Polymerization: Polymers with varying molecular weights and properties.
Aplicaciones Científicas De Investigación
4-Ethenyl-1-isocyanato-2-methylbenzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in the development of bioactive compounds and drug delivery systems.
Industry: Utilized in the production of specialty polymers, coatings, and adhesives with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Ethenyl-1-isocyanato-2-methylbenzene involves its reactivity with various nucleophiles and electrophiles. The isocyanate group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of ureas and carbamates. The ethenyl group can undergo polymerization, forming long-chain polymers with specific properties. The benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Comparación Con Compuestos Similares
Similar Compounds
4-Isocyanato-1-methylbenzene: Similar structure but lacks the ethenyl group.
4-Ethynyltoluene: Similar structure but contains an ethynyl group instead of an isocyanate group.
4-Methylphenyl isocyanate: Similar structure but lacks the ethenyl group.
Uniqueness
4-Ethenyl-1-isocyanato-2-methylbenzene is unique due to the presence of both an ethenyl group and an isocyanate group on the benzene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications.
Propiedades
Número CAS |
83215-19-4 |
|---|---|
Fórmula molecular |
C10H9NO |
Peso molecular |
159.18 g/mol |
Nombre IUPAC |
4-ethenyl-1-isocyanato-2-methylbenzene |
InChI |
InChI=1S/C10H9NO/c1-3-9-4-5-10(11-7-12)8(2)6-9/h3-6H,1H2,2H3 |
Clave InChI |
KMAHHLFNFUASFI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C=C)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


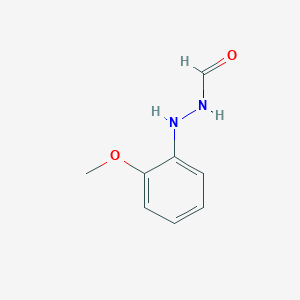


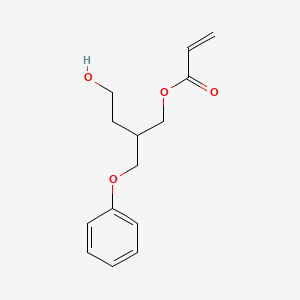
![4-{2-[(2-Phenylhydrazinylidene)methyl]phenoxy}but-2-enenitrile](/img/structure/B14425758.png)


![6-tert-Butylbicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B14425771.png)
![3-[(3-Methoxyphenyl)tellanyl]prop-2-enoic acid](/img/structure/B14425779.png)

